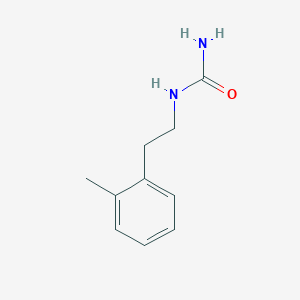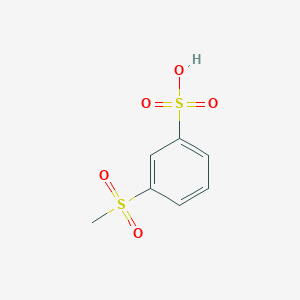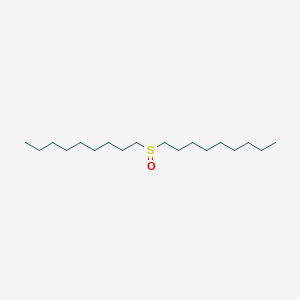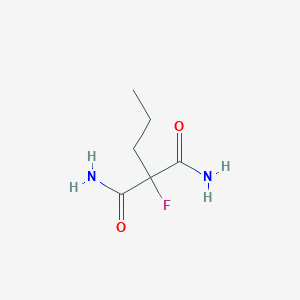![molecular formula C11H15NO4 B14704211 Ethyl [(3-methoxyphenyl)methoxy]carbamate CAS No. 15255-95-5](/img/structure/B14704211.png)
Ethyl [(3-methoxyphenyl)methoxy]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester is an organic compound with the molecular formula C11H15NO4. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester can be synthesized through several methods. One common method involves the reaction of carbamoyl chlorides with alcohols. Another method includes the addition of alcohols to isocyanates. Additionally, the reaction of carbonate esters with ammonia can also yield this compound .
Industrial Production Methods
In industrial settings, the production of carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester typically involves large-scale reactions using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Industrial processes often employ optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various carbamates, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: This compound is utilized in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals
Mécanisme D'action
The mechanism of action of carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester involves its interaction with specific molecular targets. For instance, it can act as a prodrug, which is metabolized by esterases to release the active compound. This active compound can then interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
- Carbamic acid, 4-methoxyphenyl, ethyl ester
- Methyl carbamate
- Ethyl carbamate
Uniqueness
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester is unique due to its specific structural features, such as the presence of the 3-methoxyphenyl group and the ethyl ester moiety. These structural elements confer distinct chemical properties and reactivity, making it suitable for specific applications in various fields .
Propriétés
Numéro CAS |
15255-95-5 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
ethyl N-[(3-methoxyphenyl)methoxy]carbamate |
InChI |
InChI=1S/C11H15NO4/c1-3-15-11(13)12-16-8-9-5-4-6-10(7-9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
Clé InChI |
UHHFEKWKDBFUJM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NOCC1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


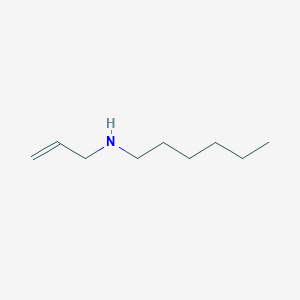
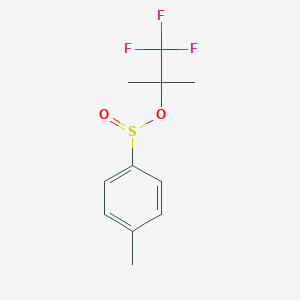
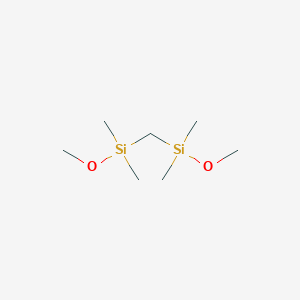
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
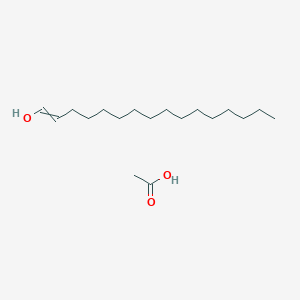
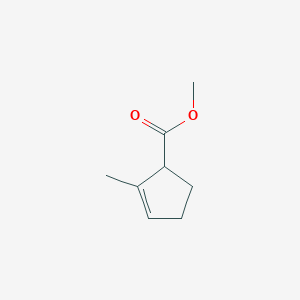
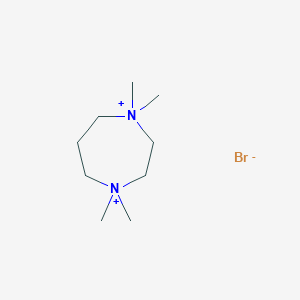
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
